5-Bromo-3-chloro-2-methylpyridine
Overview
Description
5-Bromo-3-chloro-2-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H5BrClN. This compound is characterized by the presence of bromine and chlorine atoms on the pyridine ring, which significantly influences its chemical reactivity and properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine or its derivatives using bromine and chlorine sources under controlled conditions.
Sandmeyer Reaction: This involves the conversion of an amine group on the pyridine ring to a diazonium salt, followed by substitution with bromine and chlorine.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding N-oxide.
Reduction: Reduction reactions can reduce the halogenated pyridine to simpler derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Simpler Derivatives: Resulting from reduction reactions.
Functionalized Pyridines: Resulting from substitution reactions.
Scientific Research Applications
5-Bromo-3-chloro-2-methylpyridine is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 5-Bromo-3-chloro-2-methylpyridine exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to produce active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
5-Bromo-2-chloro-3-methylpyridine: Similar structure but different halogen positions.
2-Bromo-3-chloro-5-methylpyridine: Another positional isomer with different reactivity.
3-Bromo-2-chloro-5-methylpyridine: Another positional isomer with different reactivity.
Uniqueness: 5-Bromo-3-chloro-2-methylpyridine is unique due to its specific halogen positions, which influence its reactivity and applications. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industry.
Biological Activity
5-Bromo-3-chloro-2-methylpyridine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides an in-depth analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈BrClN, with a molecular weight of approximately 221.50 g/mol. Its structure features a pyridine ring with bromine at the 5-position and chlorine at the 3-position, which significantly influences its reactivity and biological interactions.
Synthesis Methods
Various synthetic routes have been explored to produce this compound. Notably, palladium-catalyzed reactions such as Suzuki cross-coupling have been employed to generate this compound efficiently. These methods allow for the introduction of various substituents that can enhance biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, derivatives of pyridine compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of halogen substituents often enhances these effects, making them valuable in pharmaceutical applications aimed at combating resistant bacterial infections .
2. Anti-inflammatory and Anticancer Properties
This compound serves as an important intermediate in the synthesis of anti-inflammatory and anticancer agents. Studies have demonstrated that certain derivatives can inhibit specific kinases involved in cancer progression, showcasing their potential as therapeutic agents. For example, related compounds have been tested for their ability to inhibit PI3Kα kinase, with promising IC50 values indicating effective bioactivity .
3. Inhibition of Biofilm Formation
Recent studies have highlighted the ability of pyridine derivatives to inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections. The structural modifications in compounds like this compound can significantly influence their efficacy against biofilms .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features. The presence of halogen atoms (bromine and chlorine) plays a pivotal role in enhancing its reactivity and interaction with biological targets. A comparative analysis of similar compounds reveals that variations in substituents can lead to significant differences in their pharmacological profiles.
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-Bromo-2-chloropyridine | Bromine at position 5, chlorine at position 2 | Used in synthesis of pharmaceuticals |
3-Chloro-4-bromopyridine | Bromine at position 4, chlorine at position 3 | Exhibits strong antibacterial activity |
4-Methoxy-3-bromopyridine | Methoxy group at position 4, bromine at position 3 | Known for anti-inflammatory properties |
This compound | Bromine at position 5, chlorine at position 3 | Potential use in agrochemical formulations |
Case Study: Antitumor Activity
In a study focused on the antitumor activity of pyridine derivatives, this compound was evaluated alongside other compounds for its ability to inhibit tumor cell proliferation. Results indicated that this compound exhibited moderate antitumor effects, particularly when modified with additional functional groups that enhance its interaction with cancer cell pathways .
Case Study: Agrochemical Applications
The compound has also been studied for its application in agrochemicals as a potential herbicide or fungicide. Its effectiveness against specific plant pathogens suggests it could play a role in enhancing crop protection and yield .
Properties
IUPAC Name |
5-bromo-3-chloro-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTECWFXSVDAANY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652259 | |
Record name | 5-Bromo-3-chloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914358-72-8 | |
Record name | 5-Bromo-3-chloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.